[4-(4-fluorophenyl)pyridin-2-yl]methanol
描述
Structure
2D Structure
属性
IUPAC Name |
[4-(4-fluorophenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-9(2-4-11)10-5-6-14-12(7-10)8-15/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKZNWBZDTZPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 4 4 Fluorophenyl Pyridin 2 Yl Methanol
General Reactivity Profiles of Pyridylmethanol Frameworks
Pyridylmethanol frameworks, characterized by a hydroxymethyl group attached to a pyridine (B92270) ring, exhibit a dual reactivity profile. The methanol (B129727) moiety undergoes reactions typical of a primary alcohol, while the pyridine ring displays the characteristic chemistry of an electron-deficient heterocycle.
The alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents. Conversely, it can participate in reduction reactions. The nitrogen atom in the pyridine ring imparts a degree of basicity and can be protonated or alkylated. The ring itself is generally deactivated towards electrophilic substitution but is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. The presence of the methanol group, an electron-donating group, can slightly modulate this reactivity.
Influence of the 4-(4-fluorophenyl) Moiety on Chemical Transformations
The 4-(4-fluorophenyl) group at the C4-position significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. The fluorine atom is highly electronegative, making the fluorophenyl group an electron-withdrawing moiety. This effect is transmitted through the aromatic system to the pyridine ring.
This electron-withdrawing nature further deactivates the pyridine ring towards electrophilic attack while making it more susceptible to nucleophilic substitution. Studies on related structures have shown that electron-withdrawing groups (EWGs) at the 4-position of a pyridine ring can lead to higher yields in certain catalytic reactions, such as C-C coupling. nih.gov The electronic influence of the substituent can be quantitatively assessed using Hammett parameters, which often correlate directly with reaction outcomes. nih.gov In the case of [4-(4-fluorophenyl)pyridin-2-yl]methanol, the electron-withdrawing effect would also be expected to increase the acidity of the methanol proton, potentially influencing its reactivity in base-mediated reactions.
Derivatization Strategies of the Methanol Functionality
The methanol group at the C2-position is a prime site for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations are fundamental for creating analogues with altered physical, chemical, or biological properties.
Common derivatization strategies include:
Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, 2-formyl-4-(4-fluorophenyl)pyridine, or further to the carboxylic acid, 4-(4-fluorophenyl)pyridine-2-carboxylic acid. This is often achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields esters.
Etherification: Conversion to ethers can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then reacted with an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), producing a 2-(halomethyl)-4-(4-fluorophenyl)pyridine. This derivative is a versatile intermediate for further nucleophilic substitution reactions.
A summary of potential derivatization reactions is presented below.
| Reaction Type | Reagent Example | Product Functional Group |
| Oxidation | CrO₃, KMnO₄ | Aldehyde, Carboxylic Acid |
| Esterification | Acetic Anhydride | Ester |
| Etherification | NaH, CH₃I | Ether |
| Halogenation | SOCl₂ | Alkyl Chloride |
Pyridine Ring Functionalization and Substituent Effects on Reactivity
Functionalization of the pyridine ring in this compound offers another avenue for structural modification. The existing substituents—the hydroxymethyl group at C2 and the 4-fluorophenyl group at C4—direct the position of further reactions. The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution difficult. However, direct C-H functionalization methods have emerged as powerful tools. nih.gov
The positions most susceptible to nucleophilic attack or metallation are C3, C5, and C6. The C4 position is already substituted. The development of selective C-H activation protocols allows for the introduction of new functional groups at specific locations. digitellinc.com For instance, regioselective arylation of pyridines can be achieved via the formation of Zincke intermediates, which then undergo palladium-catalyzed coupling. researchgate.net
The electronic effects of the existing substituents play a critical role. The electron-donating character of the methanol group at C2 and the electron-withdrawing nature of the 4-fluorophenyl group at C4 create a complex electronic environment that influences the regioselectivity of further substitutions. Studies on substituted pyridinophane complexes have demonstrated that 4-position substituents provide a regulatory handle on the electronic properties of the molecule, which in turn impacts catalytic activity. nih.gov
Below is a table summarizing the effects of substituents on pyridine ring reactivity.
| Position | Existing Substituent | Electronic Effect | Influence on Reactivity |
| C2 | -CH₂OH | Electron-donating (by induction) | Activates ring towards electrophiles (minor effect), directs ortho/para |
| C4 | -C₆H₄F | Electron-withdrawing | Deactivates ring towards electrophiles, activates for nucleophilic attack |
Coordination Chemistry of 4 4 Fluorophenyl Pyridin 2 Yl Methanol
Ligand Properties and Coordination Modes of Pyridylmethanols
Pyridylmethanol compounds, including [4-(4-fluorophenyl)pyridin-2-yl]methanol, are characterized by a pyridine (B92270) ring and a methanol (B129727) group, which can both participate in coordination with metal ions. The nitrogen atom of the pyridine ring typically acts as a Lewis base, donating its lone pair of electrons to a metal center. The hydroxyl group of the methanol moiety can either remain protonated and coordinate as a neutral ligand or be deprotonated to form an alcoholato ligand, which acts as a bridging or chelating group.
The electronic properties of substituents on the pyridine ring can significantly influence the ligand's coordination ability. The presence of a 4-fluorophenyl group at the 4-position of the pyridine ring in this compound is expected to have an electron-withdrawing effect, which would decrease the basicity of the pyridine nitrogen. This, in turn, could affect the strength of the metal-ligand bond.
Pyridylmethanol ligands can adopt several coordination modes:
Monodentate: Coordination occurs solely through the pyridine nitrogen.
Bidentate Chelating: Both the pyridine nitrogen and the hydroxyl oxygen coordinate to the same metal center.
Bidentate Bridging: The ligand bridges two metal centers, with the pyridine nitrogen coordinating to one metal and the alcoholato oxygen to another.
Formation and Characterization of Metal Complexes with this compound
The formation of metal complexes with this compound would involve the reaction of the ligand with a metal salt in an appropriate solvent. The resulting complex's structure and properties would depend on the metal ion, the ligand-to-metal ratio, and the reaction conditions.
Interactions with Transition Metals and Lanthanides
Transition Metals: Pyridine-based ligands are known to form stable complexes with a wide range of transition metals. The coordination geometry of these complexes can vary from linear and square planar to tetrahedral and octahedral. The fluorophenyl group might influence the steric and electronic environment around the metal center, potentially affecting the catalytic activity of the resulting complex.
Lanthanides: Lanthanide ions are hard Lewis acids and typically favor coordination with hard donors like oxygen atoms. mdpi.com Therefore, the hydroxyl group of this compound would be a primary binding site. The pyridine nitrogen could also coordinate, leading to the formation of chelate complexes. The coordination numbers in lanthanide complexes are typically high, ranging from 7 to 12. mdpi.com
Structural Analysis of Metal–this compound Complexes
Detailed structural analysis of metal complexes of this compound would require techniques such as X-ray crystallography. In the absence of specific structural data for this compound, we can look at related structures. For instance, the crystal structure of the analogous compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals a dihedral angle of 74.34 (6)° between the benzene (B151609) and pyridine rings. The molecules in the crystal are linked by O—H⋯N hydrogen bonds.
A hypothetical metal complex with this compound would likely exhibit coordination through the pyridine nitrogen and potentially the hydroxyl oxygen, depending on the metal ion and reaction conditions. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be crucial for characterizing the coordination mode of the ligand in such complexes.
Role in Metal-Organic Framework (MOF) Research
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs makes them promising for applications in gas storage, separation, and catalysis. Pyridyl-containing ligands are widely used in the synthesis of MOFs.
While there is no specific research detailing the use of this compound in MOF synthesis, its bifunctional nature (a pyridine ring and a hydroxyl group) makes it a potential candidate as a linker. The fluorophenyl group could introduce specific functionalities into the MOF pores, potentially enhancing selectivity in guest molecule binding.
Catalytic Applications of Metal Complexes Derived from Pyridylmethanols
Metal complexes derived from pyridylmethanol ligands have shown promise as catalysts in various organic transformations. The catalytic activity is often influenced by the electronic and steric properties of the ligand.
The introduction of a fluorine atom in the ligand structure, as in this compound, can modulate the catalytic properties of the corresponding metal complex. The electron-withdrawing nature of the fluorine atom can affect the electron density at the metal center, which in turn can influence the catalyst's reactivity and selectivity. For example, palladium complexes with substituted pyridine ligands have been used as efficient precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the substituents on the pyridine ring have been shown to impact the catalytic efficiency. acs.org
While specific catalytic applications for metal complexes of this compound have not been reported, the broader class of pyridylmethanol-metal complexes has been explored in various catalytic reactions.
| Catalytic Reaction | Metal | Ligand Type | Reference |
| Suzuki–Miyaura Coupling | Palladium | Substituted Pyridines | acs.org |
| Heck Coupling | Palladium | Substituted Pyridines | acs.org |
Table 1: Examples of Catalytic Applications of Metal Complexes with Pyridine-based Ligands
Computational and Theoretical Investigations of 4 4 Fluorophenyl Pyridin 2 Yl Methanol
Molecular Modeling and Electronic Structure Calculations
Molecular modeling of [4-(4-fluorophenyl)pyridin-2-yl]methanol allows for the visualization of its three-dimensional structure and the analysis of its electronic properties. Electronic structure calculations, such as those employing Density Functional Theory (DFT), can elucidate the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. For instance, the computed frontier orbital energies for related pyridine (B92270) derivatives have been used to predict their effectiveness in penetrating the Blood-Brain Barrier (BBB) chemrevlett.com.
The electronic properties of pyridylmethanol analogues can be summarized in the following table, which illustrates typical parameters obtained from such calculations.
| Computational Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons in a reaction. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons in a reaction. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with a target. |
| Electrostatic Potential | The charge distribution around the molecule. | Identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key for intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) and Spectral-SAR (S-SAR) Methodologies Applied to Pyridylmethanol Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are theoretical models that correlate the biological activity of a series of compounds with their physicochemical properties in a quantitative manner chemrevlett.com. For pyridylmethanol analogues, QSAR models can be developed to predict their activity against a specific biological target. These models often use descriptors related to lipophilicity (e.g., LogP), electronic properties (e.g., atomic charges), and steric parameters (e.g., molecular volume) researchgate.net. The goal is to understand which molecular features are crucial for the desired biological effect and to design new, more potent analogues nih.gov.
Spectral-SAR (S-SAR) is a related methodology that uses spectroscopic data (e.g., NMR, IR) to build relationships between the spectral features of a molecule and its biological activity. While less common than traditional QSAR, S-SAR can provide unique insights by linking specific structural motifs, as reflected in the spectra, to activity. For pyridine derivatives, changes in the chemical shifts of protons or carbons in NMR spectra upon structural modification can be correlated with changes in biological activity researchgate.net.
A hypothetical 2D-QSAR study on a series of pyridylmethanol analogues might yield an equation like:
pIC50 = β0 + β1(LogP) + β2(Dipole Moment) + β3(LUMO)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the coefficients (β) indicate the relative importance of each descriptor. Such models have been successfully applied to various pyridine derivatives to predict their anticancer and antioxidant activities chemrevlett.commdpi.com.
Prediction of Reactivity and Binding Affinities through Virtual Screening
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme e3s-conferences.org. For this compound and its analogues, virtual screening can be employed to predict their binding affinities to various biological targets. This process often involves molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction chemrevlett.com. The results of virtual screening can prioritize compounds for further experimental testing, saving time and resources .
The reactivity of this compound can also be predicted using computational methods. Parameters derived from electronic structure calculations, such as the energies of frontier molecular orbitals and electrostatic potential maps, can indicate which parts of the molecule are most likely to participate in chemical reactions amazonaws.com. For example, the nitrogen atom of the pyridine ring is expected to be a primary site for hydrogen bonding.
The following table outlines the steps involved in a typical virtual screening workflow for pyridylmethanol analogues:
| Step | Description | Tools and Techniques |
| 1. Target Preparation | Obtaining and preparing the 3D structure of the biological target (e.g., a protein). | X-ray crystallography, NMR spectroscopy, homology modeling. |
| 2. Ligand Library Preparation | Creating a database of 3D structures of the pyridylmethanol analogues to be screened. | Chemical drawing software, conformational analysis. |
| 3. Molecular Docking | Predicting the binding mode and affinity of each ligand to the target's active site. | AutoDock, Glide, GOLD. |
| 4. Scoring and Ranking | Ranking the ligands based on their predicted binding affinity or other scoring functions. | Scoring functions within docking software, empirical scoring functions. |
| 5. Post-processing and Analysis | Visual inspection of the top-ranked poses and further computational analysis (e.g., molecular dynamics simulations). | VMD, PyMOL, GROMACS. |
Conformational Analysis and Intermolecular Interactions
Conformational analysis of this compound is essential for understanding its three-dimensional shape and flexibility, which in turn influences its ability to bind to a receptor. The molecule's conformation is determined by the rotation around its single bonds, particularly the bond connecting the pyridyl and methanol (B129727) groups and the bond connecting the phenyl and pyridyl rings. Computational methods can be used to identify low-energy conformations and the energy barriers between them.
A study on the crystal structure of the related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol revealed a dihedral angle of 74.34 (6)° between the benzene (B151609) and pyridine rings nih.gov. It is expected that this compound would adopt a similar non-planar conformation.
Intermolecular interactions play a crucial role in the biological activity of this compound. These interactions can include:
Hydrogen Bonding: The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic phenyl and pyridine rings can engage in stacking interactions with aromatic residues in a protein's binding site.
Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.
Van der Waals Interactions: These are non-specific attractive or repulsive forces between molecules.
Understanding these interactions is key to designing analogues with improved binding affinity and selectivity.
In Silico Approaches for Compound Library Design Incorporating Pyridylmethanol Scaffolds
In silico methods are powerful tools for designing compound libraries based on a specific chemical scaffold, such as that of pyridylmethanol . These approaches allow for the virtual creation and evaluation of a large number of derivatives, helping to explore the chemical space around a lead compound and identify molecules with improved properties nih.gov.
The design of a compound library incorporating the this compound scaffold would typically involve the following steps:
Scaffold Selection and Enumeration: The core pyridylmethanol structure is defined, and various substituents are systematically added at different positions on the phenyl and pyridine rings.
Property Prediction: For each virtual compound, a range of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are calculated using computational models.
Filtering and Selection: The virtual library is filtered based on predefined criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted activity, and low predicted toxicity.
Diversity Analysis: The selected compounds are analyzed to ensure a diverse representation of chemical space, maximizing the chances of finding novel and active molecules.
This in silico approach enables the rational design of focused libraries of pyridylmethanol analogues with a higher probability of containing biologically active compounds, thereby accelerating the drug discovery process nih.gov.
Exploration of Biological Activities and Mechanisms of Action in Research Contexts
Biological Target Identification and Interaction Profiling of Pyridine (B92270) Derivatives
The identification of specific biological targets is a critical first step in the development of new therapeutic agents. For pyridine derivatives, this involves screening the compounds against various proteins, enzymes, and receptors to determine their binding affinities and interaction profiles. Techniques such as affinity chromatography, mass spectrometry, and computational docking are often employed to elucidate these interactions.
A comprehensive review of the scientific literature reveals a lack of specific studies focused on the biological target identification and interaction profiling of [4-(4-fluorophenyl)pyridin-2-yl]methanol. While the broader class of pyridine derivatives has been studied extensively, research pinpointing the specific molecular targets for this particular compound is not publicly available.
Enzyme Inhibition and Receptor Modulation Studies
Pyridine-containing compounds have been widely investigated as inhibitors of various enzymes and modulators of cellular receptors, playing a role in managing a range of diseases. For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the active sites of enzymes or the binding pockets of receptors.
Despite the extensive research into pyridine derivatives as enzyme inhibitors and receptor modulators, specific studies detailing the effects of this compound on particular enzymes or receptors have not been identified in the available scientific literature.
Research into Antimicrobial Activity of Pyridine-Based Compounds
The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for novel antimicrobial agents. Pyridine derivatives have shown promise in this area, with various substituted pyridines demonstrating activity against a range of bacteria and fungi. The mechanisms of action can vary, from disrupting cell wall synthesis to inhibiting essential metabolic pathways.
Specific research on the antimicrobial properties of this compound is not documented in the reviewed scientific literature. While related pyridine compounds have been explored for such activities, data on this specific derivative's efficacy against microbial strains is not available.
Investigations into Anti-inflammatory Properties
Chronic inflammation is a key factor in numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions. The anti-inflammatory potential of pyridine derivatives is an active area of research, with studies often focusing on their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or modulate inflammatory signaling pathways such as NF-κB.
There is currently no publicly available research that specifically investigates the anti-inflammatory properties of this compound.
Antioxidant Mechanisms Research for Pyridine Derivatives
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and various diseases. Some pyridine derivatives have been studied for their antioxidant potential, which may involve mechanisms such as free radical scavenging or the upregulation of endogenous antioxidant enzymes.
A review of the scientific literature did not yield any studies specifically focused on the antioxidant mechanisms of this compound.
Antimalarial Activity Studies through Phenotypic Whole-Cell Screening
Malaria remains a major global health issue, and the development of new antimalarial drugs is crucial to combat drug-resistant strains of the Plasmodium parasite. Phenotypic whole-cell screening is a common approach to identify compounds that can inhibit parasite growth. Pyridine-containing compounds have historically been important in antimalarial drug discovery.
While the broader class of pyridinemethanols has been investigated for antimalarial activity, there are no specific studies in the public domain that report on the antimalarial efficacy of this compound based on phenotypic whole-cell screening or other assays.
Antitumor Research in In Vitro Cell Line Models Utilizing Pyridine Scaffolds
The pyridine scaffold is a key component in a number of anticancer drugs. In vitro studies using various cancer cell lines are fundamental in the early stages of anticancer drug discovery to assess the cytotoxic and antiproliferative effects of new compounds. These studies can also provide insights into the potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.
There is a lack of specific published research on the in vitro antitumor activity of this compound against cancer cell lines.
An extensive search for scientific literature detailing the biological activities and mechanisms of action of the specific chemical compound, this compound, at the molecular and cellular level has yielded no specific research findings.
Therefore, it is not possible to provide an article on the "Mechanistic Elucidation of Bioactivity at the Molecular and Cellular Level" for this particular compound as there is no available data in published research to support such a discussion. The scientific community has not, to date, published studies that would allow for a detailed and accurate description of its interactions with molecular and cellular targets.
To maintain scientific accuracy and adhere strictly to the provided instructions, which require detailed research findings and data tables, this article cannot be generated. Information on related but structurally distinct compounds cannot be substituted, as this would not meet the specific requirements of the request.
Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Pyridin 2 Yl Methanol Derivatives
Systematic Modification of the Pypyridine Core and its Influence on Bioactivity
The pyridine (B92270) ring is a "privileged scaffold" in drug discovery, and its modification is a key strategy for modulating the biological and physicochemical properties of derivatives of [4-(4-fluorophenyl)pyridin-2-yl]methanol. nih.gov The nitrogen atom in the pyridine core influences the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for target engagement and pharmacokinetic profile.
Systematic modifications can include:
Positional Isomerism of Nitrogen: Moving the nitrogen atom to other positions (e.g., to create a 3-yl or 4-yl methanol (B129727) isomer) would fundamentally alter the geometry and electronic distribution of the molecule, drastically affecting its binding orientation with a target protein.
Ring Fusion and Bioisosteric Replacement: Fusing another ring to the pyridine core (e.g., creating a quinoline (B57606) or isoquinoline (B145761) system) or replacing the pyridine ring with a different heterocycle (like pyrimidine (B1678525) or pyrazine) are more drastic modifications. These changes significantly alter the molecule's size, shape, and electronic properties, which can lead to engagement with different targets or improved binding affinity. Research has shown that fusing heterocyclic rings to a pyridine nucleus can intensify antimicrobial properties.
The following table outlines potential modifications to the pyridine core and their predicted impact on bioactivity, based on established medicinal chemistry principles.
| Modification on Pyridine Core | Position of Modification | Potential Substituent (R) | Predicted Influence on Bioactivity |
| Introduction of Electron-Donating Group | C3 or C5 | -NH2, -OCH3 | May increase pKa; can act as H-bond donor/acceptor, potentially improving target affinity. mdpi.com |
| Introduction of Electron-Withdrawing Group | C3 or C5 | -CN, -CF3 | May decrease pKa; can alter electrostatic interactions and improve metabolic stability. |
| Introduction of Halogens | C3, C5, or C6 | -Cl, -Br | Can increase lipophilicity, potentially improving membrane permeability; may introduce halogen bonding. |
| Bioisosteric Replacement of CH | C3 or C5 | N (creating a pyrimidine ring) | Alters H-bonding patterns and dipole moment, potentially improving selectivity and solubility. |
Variational Analysis of the 4-Phenyl Substituent: Impact of Fluorine and Other Halogens
The 4-fluorophenyl group is a critical component of the this compound scaffold. The fluorine atom, and its potential replacement with other halogens, plays a significant role in modulating the molecule's electronic properties, lipophilicity, and metabolic fate.
The single fluorine atom at the para-position of the phenyl ring has several key effects:
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at the para-position can prevent para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the compound's half-life.
Electronic Effects: Fluorine is the most electronegative element, acting as a strong electron-withdrawing group through induction. This can influence the electronic nature of the phenyl ring and its interaction with biological targets, such as through dipole-dipole or quadrupole interactions.
Binding Interactions: Fluorine can act as a weak hydrogen bond acceptor. In some cases, it can enhance binding affinity by participating in favorable interactions with the target protein.
Replacing fluorine with other halogens (chlorine, bromine, iodine) or other substituents introduces a range of different properties. SAR studies on related compounds, such as substituted phenyl-aminoethanols, have demonstrated that varying the halogen substituent can significantly alter biological activity, with chloro-cyano and fluoro-cyano substitutions showing potent effects. nih.gov In another series of compounds, a 4-fluorobenzyl substituent was associated with sub-micromolar potency. frontiersin.org
The table below summarizes the impact of varying the halogen at the 4-position of the phenyl ring.
| Substituent (X) at 4-Position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π) | Predicted Impact on Activity |
| -H | 1.20 | 2.20 | 0.00 | Baseline compound; susceptible to para-hydroxylation. |
| -F | 1.47 | 3.98 | +0.14 | Blocks metabolism; potent electron-withdrawing effect; may form H-bonds. nih.gov |
| -Cl | 1.75 | 3.16 | +0.71 | Increases lipophilicity; potential for halogen bonding; good metabolic blocker. nih.gov |
| -Br | 1.85 | 2.96 | +0.86 | Further increases lipophilicity; larger size may create steric hindrance or favorable interactions. |
| -I | 1.98 | 2.66 | +1.12 | Highest lipophilicity and size; may significantly alter binding mode or pharmacokinetics. |
Impact of Methanol Functional Group Modifications on Biological Interactions
The methanol group (-CH2OH) at the 2-position of the pyridine ring is a key functional handle. It is polar and can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). These interactions are often crucial for anchoring a ligand into the binding pocket of a target protein. Modifying this group is a common strategy to probe its role and improve drug properties.
Key modifications and their expected consequences include:
Conversion to Ethers and Esters: Methylating the alcohol to form an ether (-CH2OCH3) removes the hydrogen bond donating capability, which can test the importance of this interaction for activity. Acylating it to form an ester (-CH2OC(O)R) also removes the H-bond donor and increases lipophilicity and molecular size. Esters can also serve as prodrugs, being hydrolyzed back to the active alcohol form in vivo.
Oxidation: Oxidizing the primary alcohol to an aldehyde (-CHO) or a carboxylic acid (-COOH) fundamentally changes its electronic and steric properties. A carboxylic acid introduces a negative charge at physiological pH, which could form strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a target protein.
Bioisosteric Replacement: Replacing the alcohol with bioisosteres can maintain or alter specific properties. For example, replacing -OH with -NH2 (an aminomethyl group) retains hydrogen bond donating capacity but introduces a basic center. Replacing the entire -CH2OH group with a methylsulfone (-SO2CH3) would provide a hydrogen bond acceptor but no donor, while significantly increasing polarity.
| Original Group | Modified Group | Change in H-Bonding | Change in Lipophilicity | Potential SAR Implication |
| -CH2OH | -CH2OCH3 (Ether) | Donor removed, acceptor retained | Increased | Tests the importance of the H-bond donor for activity. |
| -CH2OH | -CH2OC(O)CH3 (Ester) | Donor removed, acceptor added | Significantly Increased | Can act as a prodrug; explores steric tolerance in the binding pocket. |
| -CH2OH | -C(=O)H (Aldehyde) | Donor removed, acceptor retained | Slightly Increased | Introduces a reactive electrophilic center. |
| -CH2OH | -C(=O)OH (Carboxylic Acid) | Donor/acceptor; becomes ionic | Decreased | Can form strong ionic bonds with target; alters solubility. |
| -CH2OH | -CH2NH2 (Amine) | Donor/acceptor retained; adds basicity | Similar/Slightly Decreased | Introduces a positive charge at physiological pH. |
Computational and Data-Driven SAR Analysis for Predictive Modeling in Pyridylmethanol Research
As the number of synthesized derivatives grows, computational and data-driven methods become essential for rationalizing SAR and predicting the activity of new, untested compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to build mathematical models that correlate a compound's biological activity with its physicochemical properties, or "descriptors." nih.gov
The process for building a QSAR model for this compound derivatives would involve several key steps:
Data Collection: A dataset of synthesized analogs with their measured biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Using machine learning algorithms—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF)—a mathematical equation is generated that links the most relevant descriptors to the observed biological activity. nih.gov
Validation: The model's predictive power is rigorously tested using statistical methods, such as cross-validation and evaluation with an external test set of compounds not used in the model's creation.
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide even deeper insights. researchgate.net These methods generate 3D contour maps that visualize regions around the aligned molecules where steric bulk, positive/negative electrostatic charge, or hydrophobic/hydrophilic character is predicted to increase or decrease biological activity. This visual feedback is invaluable for guiding the design of new molecules with enhanced potency.
| Descriptor Class | Example Descriptors | Relevance to SAR Modeling |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Basic properties related to size and composition. |
| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (Lipophilicity), Kier & Hall Connectivity Indices | Describe polarity, solubility, and molecular branching, which are crucial for pharmacokinetics (ADME). |
| 3D Descriptors | van der Waals Volume, Dipole Moment, 3D-WHIM descriptors | Quantify molecular shape, size, and electronic properties. |
| Field-Based (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Provide a 3D representation of where specific physicochemical properties are favorable or unfavorable for activity. researchgate.net |
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, saving time and resources while accelerating the discovery of novel drug candidates based on the pyridylmethanol scaffold.
Advanced Applications and Emerging Research Directions
Integration of [4-(4-fluorophenyl)pyridin-2-yl]methanol into Chemical Biology Probes and Tools
The pyridine (B92270) core is a common scaffold in the design of chemical probes used to study biological systems. The development of radiofluorinated probes, for instance, has been explored for ligands targeting specific receptors in the brain for PET imaging. nih.gov Pyridine-based structures are also integral to fluorescent probes designed for bioimaging applications, such as visualizing lipid droplets within cells. mdpi.com
The incorporation of this compound into such systems is an emerging area of interest. The fluorophenyl group is particularly significant, as the fluorine-18 (B77423) isotope is a widely used positron emitter for Positron Emission Tomography (PET). A radiofluorinated version of this compound could serve as a precursor or a core component of a PET radioligand, enabling non-invasive imaging and study of biological targets in vivo. nih.gov Furthermore, the structural framework of pyridyl-based molecules is amenable to modification, allowing for the fine-tuning of photophysical properties required for fluorescent probes. mdpi.com
Table 1: Potential Applications in Chemical Biology
| Application Area | Rationale | Key Structural Feature |
|---|---|---|
| PET Imaging | The 18F isotope can be incorporated for use as a radiotracer. nih.gov | 4-fluorophenyl group |
| Fluorescent Probes | The pyridine scaffold can be functionalized to create molecules with specific fluorescence properties for bioimaging. mdpi.com | Pyridine ring |
| Target Validation | As a component of a larger molecule, it can help probe the function of proteins and other biological targets. chemicalprobes.org | Versatile scaffold |
Role in the Development and Screening of Chemical Libraries for Lead Discovery
Pyridylmethanol derivatives are significant intermediates in pharmaceutical chemistry and drug discovery. The closely related compound, (4-chlorophenyl)(pyridin-2-yl)methanol, serves as a crucial building block in the synthesis of various bioactive molecules, including antihistamines like Bepotastine and Carbinoxamine. chemicalbook.com This highlights the value of the pyridylmethanol scaffold in constructing molecules with desired pharmacological activities.
This compound is a valuable component for chemical libraries used in high-throughput screening for lead discovery. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, incorporating this fluorinated building block into a chemical library can produce a diverse set of novel compounds with potentially improved pharmacokinetic and pharmacodynamic properties. These libraries can then be screened against various biological targets to identify new lead compounds for drug development. acs.org The compound itself can be seen as an analogue of other potent inhibitors, such as those targeting the PI3K/mTOR pathway, where pyridine and fluorophenyl groups are present in lead molecules. nih.govresearchgate.net
Potential in Materials Science Research, including Coordination Polymers
In materials science, pyridyl-based ligands are extensively used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are constructed from metal ions linked by organic bridging ligands and have applications in areas such as gas storage, catalysis, and sensing. rsc.orgresearchgate.net The pyridine nitrogen and the methanol (B129727) oxygen of this compound can both coordinate to metal centers, allowing it to act as a versatile ligand in the self-assembly of such extended structures. rsc.orgfrontiersin.org
The specific structure of this compound offers distinct advantages. The fluorophenyl group can influence the packing of the resulting polymer chains through non-covalent interactions, such as pi-pi stacking and hydrogen bonding, thereby directing the final architecture and properties of the material. The choice of metal ions and reaction conditions can lead to the formation of diverse structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.org The development of new coordination polymers using pyridylmethanol-type ligands is an active area of research, with potential for creating materials with fascinating physical properties and technological applications. rsc.orgresearchgate.net
Table 2: Examples of Metal Ions Used in Pyridine-Based Coordination Polymers
| Metal Ion | Resulting Compound Type/Structure | Reference |
|---|---|---|
| Co(II), Ni(II) | Coordination Compounds | rsc.orgresearchgate.net |
| Zn(II), Fe(II) | Metal-Organic Frameworks (MOFs) | rsc.orgresearchgate.net |
| Cd(II) | Open Framework Structure | rsc.org |
| Mn(II), Mg(II), Ca(II) | Coordination Polymers | rsc.org |
| Dy(III) | Coordination Polymers | rsc.org |
Future Perspectives in Sustainable Synthetic Methodologies for Pyridylmethanol Compounds
The synthesis of pyridylmethanol compounds often relies on multi-step processes involving organometallic reagents and harsh reaction conditions. chemicalbook.com A patent for a related compound, 4-chlorophenyl-2-pyridyl methanol, describes a two-step oxidation and reduction process. google.com However, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods.
Future research is likely to focus on biocatalysis, employing enzymes such as alcohol dehydrogenases for the stereoselective synthesis of chiral pyridylmethanols. researchgate.net These enzymatic methods can operate under mild conditions (room temperature and neutral pH) and often exhibit high enantioselectivity, which is crucial for the synthesis of pharmaceuticals. Continuous biosynthesis processes, where enzymes are immobilized in a reactor, represent a promising approach for the scalable and sustainable production of these valuable chemical intermediates. researchgate.net Additionally, exploring greener solvents and catalytic systems that minimize waste and energy consumption will be a key direction for the future synthesis of this compound and related compounds.
常见问题
Q. What established synthetic routes are available for [4-(4-fluorophenyl)pyridin-2-yl]methanol, and what reaction conditions optimize yield and purity?
The synthesis of fluorinated pyridine derivatives like this compound typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution : Introduction of the fluorophenyl group via coupling reactions under palladium catalysis (analogous to methods in ).
- Hydroxymethylation : Formaldehyde in the presence of a base (e.g., NaOH) can introduce the hydroxymethyl group, as seen in related pyrimidine derivatives .
- Purification : Column chromatography or recrystallization ensures high purity .
Critical parameters include temperature control (e.g., reflux conditions for 2–4 hours ), solvent selection (e.g., dichloromethane or ethanol ), and catalyst loading.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.0–4.0 ppm for hydroxymethyl protons, coupling constants for fluorophenyl groups) .
- Mass Spectrometry : High-resolution Q-TOF MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with attention to space group assignment and twinning analysis .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic refinement data for this compound?
Discrepancies may arise from twinning, poor data resolution, or incorrect space group assignment. Strategies include:
- Data Reprocessing : Use SIR97 for initial structure solution and SHELXL for refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) .
- Validation Tools : Check for R-factor convergence and residual electron density peaks. For twinned data, apply HKLF5 format in SHELXL .
- Cross-Validation : Compare with analogous structures (e.g., fluorophenylpyridine derivatives ) to validate bond lengths and angles.
Q. What methodological considerations are essential for studying the reactivity of the hydroxymethyl group?
- Oxidation Studies : Use TEMPO/NaOCl to oxidize the hydroxymethyl group to a carbonyl, monitored by TLC or in situ IR .
- Derivatization : React with thiosemicarbazide under reflux to form thiosemicarbazones, optimizing reaction time (e.g., 24 hours) and stoichiometry .
- Kinetic Analysis : Track reaction progress via HPLC or NMR to determine rate constants under varying pH and solvent conditions .
Q. How do fluorination patterns influence electronic properties and bioactivity?
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the pyridine ring’s electrophilicity, altering reactivity in cross-coupling reactions .
- Bioactivity : Fluorinated pyridines exhibit enhanced binding to biological targets (e.g., enzymes or receptors) due to improved hydrophobic interactions and metabolic stability .
- Comparative Studies : Replace the 4-fluorophenyl group with chloro or methyl analogs (as in ) to assess structure-activity relationships (SAR).
Methodological Tables
Retrosynthesis Analysis
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